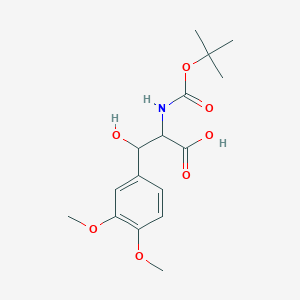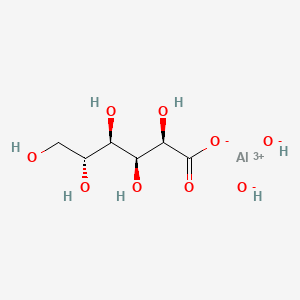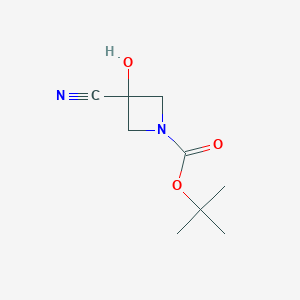
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine
Übersicht
Beschreibung
“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is a biochemical used for proteomics research . It has a molecular formula of C16H23NO7 and a molecular weight of 341.36 .
Molecular Structure Analysis
The molecular structure of “Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” is represented by the formula C16H23NO7 . This indicates that it contains 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms.Physical And Chemical Properties Analysis
“Boc-D-threo-3-(3,4-dimethoxyphenyl)serine” has a molecular weight of 341.36 . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Boc-D-threo-3-(3,4-dimethoxyphenyl)serine has been used in the synthesis of cyclic carbonates derived from amino acids, demonstrating its role in the development of biodegradable polymers through anionic ring-opening polymerization (Sanda, Kamatani, & Endo, 2001).
Enzymatic Glycosylation
- This compound plays a crucial role in enzymatic glycosylation processes. Research has shown its application in the trans-galactosylation of protected serine and threonine, highlighting its potential in in vitro glycosylation of peptides and proteins, which is significant for the food and life sciences industries (Layer & Fischer, 2006).
Peptide Synthesis
- It has been instrumental in the synthesis of peptides, including the preparation of protected β-hydroxyaspartic acid suitable for solid-phase peptide synthesis, indicating its importance in peptide and protein engineering (Wagner & Tilley, 1990).
Glycosidase-Catalyzed Synthesis
- The compound has been used in the glycosidase-catalyzed synthesis of glycosylated serine and threonine derivatives, offering a method for the preparation of glycopeptides, which are essential in studying protein structure and function (Nilsson & Scigelová, 1994).
Inhibitor Development
- Research involving Boc-D-threo-3-(3,4-dimethoxyphenyl)serine has contributed to the development of inhibitors for serine proteases, indicating its utility in therapeutic applications and the study of enzyme mechanisms (Kettner, Mersinger, & Knabb, 1990).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGANDYWOMZTRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74315772 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447732.png)
![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)
![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)


![2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine](/img/structure/B1447740.png)





![1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane](/img/structure/B1447748.png)

![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)